molecular formula C18H18ClN3O B11083274 (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one

(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one

Cat. No.: B11083274
M. Wt: 327.8 g/mol
InChI Key: CLACCNIMDDXYSB-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one is a complex organic molecule that features a hydrazone linkage and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one typically involves the condensation of 4-chlorophenylhydrazine with a suitable quinoline derivative. The reaction is often carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one involves its interaction with cellular components. In medicinal applications, it is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1Z)-1-[2-(4-bromophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one
  • (1Z)-1-[2-(4-methylphenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one

Uniqueness

(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

(1Z)-1-[(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydro-2H-quinolin-1-yl)propan-2-one

InChI

InChI=1S/C18H18ClN3O/c1-13(23)18(21-20-16-10-8-15(19)9-11-16)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,20H,4,6,12H2,1H3/b21-18-

InChI Key

CLACCNIMDDXYSB-UZYVYHOESA-N

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.